molecular formula C18H15N5 B13882140 4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

Cat. No.: B13882140
M. Wt: 301.3 g/mol
InChI Key: BFWWLGNZNNKOKP-UHFFFAOYSA-N
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Description

4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine moiety fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Pyrimidine Ring: This can be accomplished through condensation reactions involving appropriate amines and aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Biological Studies: It is used to study its effects on various biological pathways and its potential as an anti-inflammatory or antimicrobial agent.

    Chemical Biology: It serves as a probe to understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-c]pyridine Derivatives: These compounds share the pyrrolo[2,3-c]pyridine core and exhibit similar biological activities.

    Phenylpyrimidine Derivatives: These compounds have a phenyl group attached to a pyrimidine ring and are known for their kinase inhibitory properties.

Uniqueness

4-(1-Methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine is unique due to the combination of the pyrrolo[2,3-c]pyridine and phenylpyrimidine moieties, which may confer enhanced biological activity and selectivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15N5

Molecular Weight

301.3 g/mol

IUPAC Name

4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C18H15N5/c1-23-11-14(13-7-8-20-10-17(13)23)16-9-15(21-18(19)22-16)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,21,22)

InChI Key

BFWWLGNZNNKOKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=NC=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)N

Origin of Product

United States

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